molecular formula C7H10ClNO B1587701 Diallylcarbamyl chloride CAS No. 25761-72-2

Diallylcarbamyl chloride

Cat. No. B1587701
CAS RN: 25761-72-2
M. Wt: 159.61 g/mol
InChI Key: MGQPJLWKFQNTOZ-UHFFFAOYSA-N
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Description

Diallylcarbamyl chloride is a chemical compound with the molecular formula (H2C=CHCH2)2NCOCl . It is used in the production of dressings for wound care .


Synthesis Analysis

The synthesis of Diallylcarbamyl chloride involves the reaction of urea with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .


Molecular Structure Analysis

The molecular structure of Diallylcarbamyl chloride is represented by the linear formula (H2C=CHCH2)2NCOCl . It has a molecular weight of 159.61 .


Chemical Reactions Analysis

Diallylcarbamyl chloride is used in the production of dressings for wound care . It has been found that the intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .


Physical And Chemical Properties Analysis

Diallylcarbamyl chloride has a density of 1.069 g/mL at 25ºC (lit.) and a boiling point of 214-220ºC (lit.) . It has a refractive index of n20/D 1.48 (lit.) .

Scientific Research Applications

1. Prevention of Surgical Site Infection

  • Application Summary: DACC-coated post-operative dressings have been used in a study to prevent surgical site infection in clean or clean-contaminated vascular surgery . The dressings are coated with DACC, a hydrophobic wound contact layer that binds bacteria and removes them from the wound bed .
  • Methods of Application: Patients undergoing clean or clean-contaminated vascular surgery were randomized to have their surgical wounds dressed with a DACC-coated dressing or a non-coated occlusive absorbent post-operative dressing . Wound assessments were carried out between day 5–7, day 30 (±3 days) and 6 months post-operatively (±7 days) by a blinded assessor using the ASEPSIS scoring tool .
  • Results: The trial aimed to assess the feasibility of producing high-quality evidence assessing the theory that DACC-coated wound dressings are effective in reducing surgical site infection .

2. Control of Bacterial Growth

  • Application Summary: A study evaluated the direct effect of a DACC-coated dressing on Staphylococcus aureus adhesion and growth in vitro, as well as the indirect effect of the dressing on fibroblast and macrophage activity .
  • Methods of Application: S. aureus cultures were treated with the dressing or gauze in Müller-Hinton medium or serum-supplemented Dulbecco’s modified Eagle medium . Bacterial growth and attachment were assessed through colony-forming units (CFU) and residual biomass analyses .
  • Results: The DACC-coated dressing bound 1.8–6.1% of all of the bacteria in the culture . Dressing-treated cultures presented biofilm formation in the dressing (enabling mechanical removal), with limited formation outside of it .

3. Pilonidal Sinus Disease Treatment

  • Application Summary: DACC-coated dressings have been used in the treatment of pilonidal sinus disease, a common condition that affects mainly young adults . The dressings are applied postoperatively to wounds left open to heal by secondary intention .
  • Methods of Application: Patients undergoing surgery for pilonidal disease were randomized to receive postoperative wound care with either DACC-coated or alginate dressings . The primary outcome was the proportion of wounds healed after 75 days .

4. Wound Healing

  • Application Summary: DACC-coated dressings have been used in wound healing studies . The dressings are applied to wounds left open to heal by secondary intention .
  • Methods of Application: Patients with wounds were randomized to receive wound care with either DACC-coated or alginate dressings . The primary outcome was the proportion of wounds healed after 75 days .

5. Synthesis of Diallyl Carbonate

  • Application Summary: A technique was studied towards diallyl carbonate (DAC) manufacture via urea transesterification with allyl alcohol over several metallic chlorides .
  • Methods of Application: The intermediate allyl carbamate (AC) was first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacted with another allyl .
  • Results: The study revealed a promising technique for the manufacture of DAC .

Safety And Hazards

Diallylcarbamyl chloride is a chemical compound that should be handled with care. It is recommended to use personal protective equipment such as faceshields, gloves, goggles, and a multi-purpose combination respirator cartridge when handling this compound .

Future Directions

Diallylcarbamyl chloride has been studied for its effectiveness in reducing surgical site infection when applied to wounds healing by primary intention post-operatively . Future research may focus on further exploring its potential uses in medical applications .

properties

IUPAC Name

N,N-bis(prop-2-enyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPJLWKFQNTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392574
Record name Diallylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallylcarbamyl chloride

CAS RN

25761-72-2
Record name N,N-Di-2-propen-1-ylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25761-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallylcarbamyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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